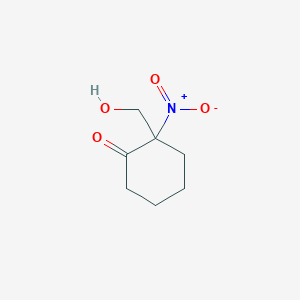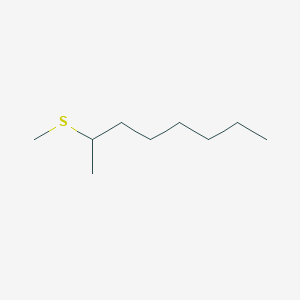
2-(Methylsulfanyl)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)octane is an organic compound belonging to the class of alkanes It is characterized by the presence of a methylsulfanyl group attached to the second carbon of an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)octane typically involves the introduction of a methylsulfanyl group to an octane backbone. One common method is the reaction of octane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the methylsulfanyl group.
Substitution: Various substituted alkanes depending on the reagent used.
科学的研究の応用
2-(Methylsulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)ethane: A shorter chain analogue with similar chemical properties.
2-(Methylsulfanyl)butane: Another analogue with a slightly longer chain.
2-(Methylsulfanyl)hexane: A compound with a chain length between butane and octane.
Uniqueness
2-(Methylsulfanyl)octane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter chain analogues. This makes it suitable for specific applications where longer chain alkanes are preferred.
特性
CAS番号 |
85293-38-5 |
|---|---|
分子式 |
C9H20S |
分子量 |
160.32 g/mol |
IUPAC名 |
2-methylsulfanyloctane |
InChI |
InChI=1S/C9H20S/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 |
InChIキー |
OSRHSOWEXQGTPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


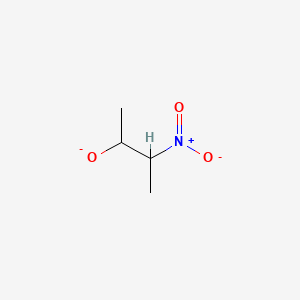
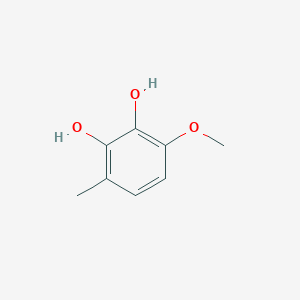
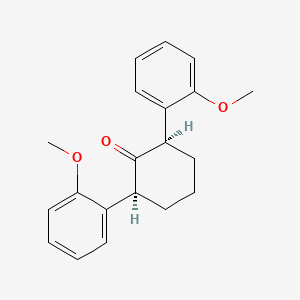
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)

![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

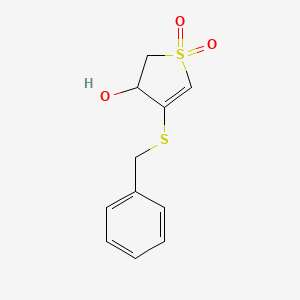
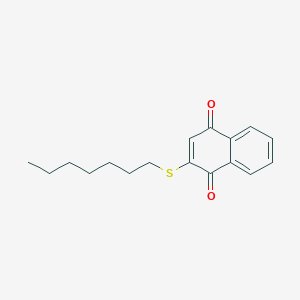
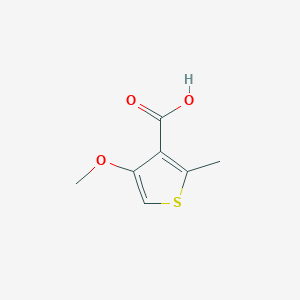

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
